

In-Depth Technical Guide: 1,1,1-Trifluoroethyl-PEG4-azide

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Compound of Interest

Compound Name: 1,1,1-Trifluoroethyl-PEG4-azide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the physicochemical properties, experimental applications, and relevant biochemical pathways for **1,1,1-Trifluoroethyl-PEG4-azide**. This heterobifunctional linker is of significant interest in the fields of bioconjugation, proteomics, and targeted protein degradation, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).

Core Data Summary

The following table summarizes the key quantitative data for **1,1,1-Trifluoroethyl-PEG4-azide**.

Property	Value	Source(s)
Molecular Weight	301.26 g/mol	[1][2]
Chemical Formula	C ₁₀ H ₁₈ F ₃ N ₃ O ₄	[1][2]
CAS Number	1817735-35-5	[1][3]
Purity	≥95%	[4]

Physicochemical Properties and Applications

1,1,1-Trifluoroethyl-PEG4-azide is a versatile chemical tool featuring a terminal azide group and a trifluoroethyl moiety, connected by a flexible polyethylene glycol (PEG) spacer.[3][5] The

azide group is a key functional handle for "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity.[6] Specifically, the azide readily participates in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions with alkyne-containing molecules to form a stable triazole linkage.[6][7] This reaction is a cornerstone in the synthesis of complex bioconjugates.

The hydrophilic PEG4 spacer enhances the aqueous solubility of the molecule and its conjugates, which is often advantageous for biological applications.[3][5] The trifluoroethyl group can be used to react with primary amines, such as those on the side chains of lysine residues in proteins.[3]

A primary application of this linker is in the construction of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][6] **1,1,1-Trifluoroethyl-PEG4-azide** can serve as the linker connecting the target protein ligand to the E3 ligase ligand.

Experimental Protocols

The following is a representative protocol for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction using an azide-PEG linker like **1,1,1-Trifluoroethyl-PEG4-azide**. This protocol is a general guideline and may require optimization for specific substrates.

Objective: To conjugate an alkyne-containing molecule to **1,1,1-Trifluoroethyl-PEG4-azide**.

Materials:

- **1,1,1-Trifluoroethyl-PEG4-azide**
- Alkyne-containing molecule of interest
- Copper(II) sulfate (CuSO_4)
- Sodium ascorbate
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a copper(I)-stabilizing ligand

- Appropriate solvent (e.g., water, DMSO, or a mixture)
- Phosphate-buffered saline (PBS)

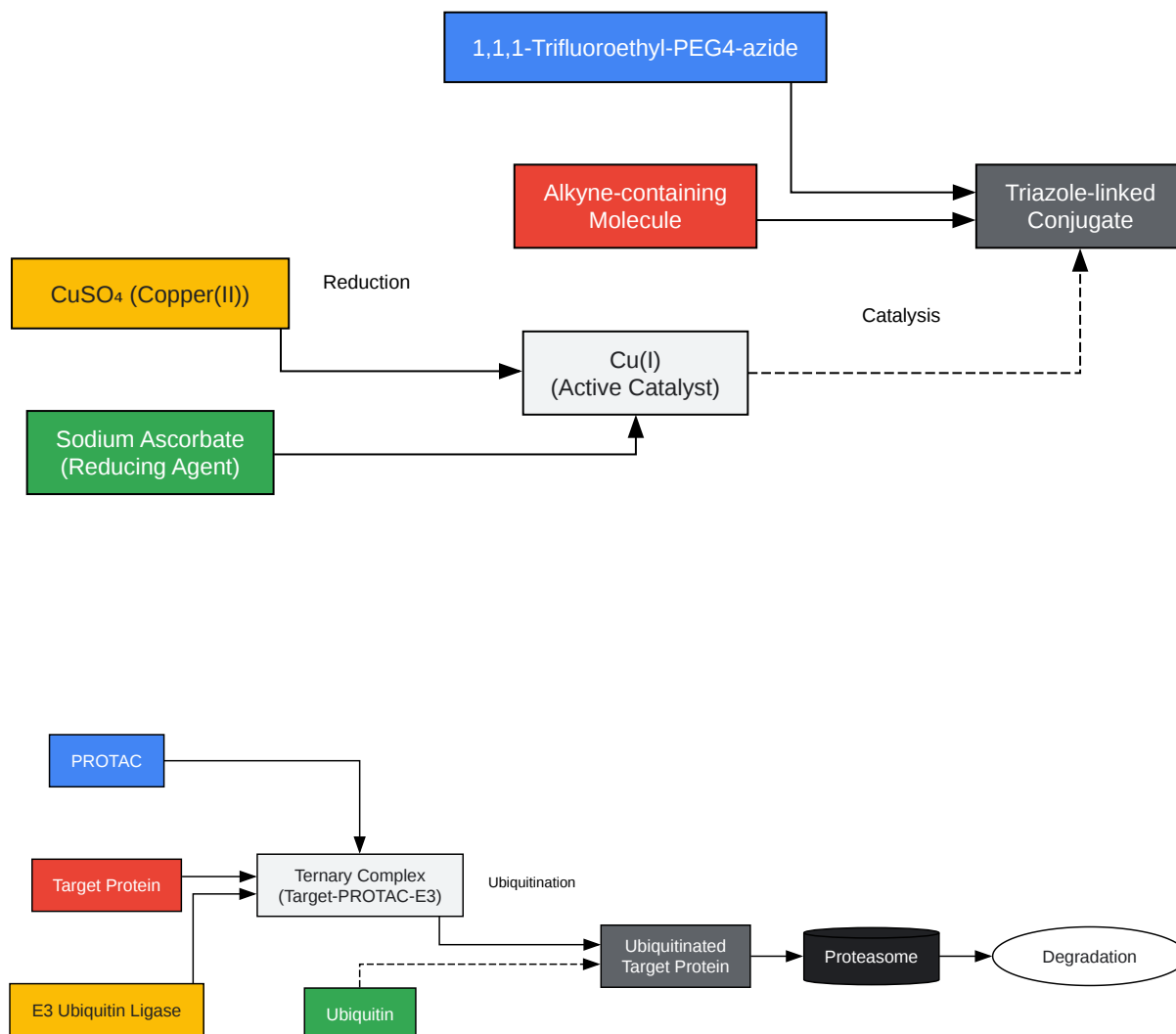
Procedure:

- Preparation of Stock Solutions:
 - Prepare a 100 mM solution of CuSO_4 in water.
 - Prepare a 200 mM solution of the THPTA ligand in water.
 - Prepare a 100 mM solution of sodium ascorbate in water. This solution should be made fresh.
 - Dissolve **1,1,1-Trifluoroethyl-PEG4-azide** and the alkyne-containing molecule in a suitable solvent (e.g., DMSO or water) at a desired concentration (e.g., 10 mM).
- Catalyst Premix:
 - In a microcentrifuge tube, mix the CuSO_4 solution and the THPTA ligand solution in a 1:2 molar ratio.
 - Allow the mixture to stand for a few minutes to form the copper(I) complex.
- Click Reaction:
 - In a reaction vessel, combine the alkyne-containing molecule and a molar excess (typically 1.5 to 5 equivalents) of **1,1,1-Trifluoroethyl-PEG4-azide**.
 - Add the pre-mixed copper-ligand complex to the reaction mixture. The final concentration of the copper catalyst is typically in the range of 1-5 mM.
 - Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically 5-10 equivalents relative to the copper).
 - Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. The reaction can be monitored by an appropriate analytical technique (e.g., LC-MS or TLC).

- Purification:
 - Once the reaction is complete, the desired product can be purified using standard chromatographic techniques, such as reversed-phase HPLC or size-exclusion chromatography, depending on the properties of the conjugate.

Signaling Pathways and Experimental Workflows

The azide group of **1,1,1-Trifluoroethyl-PEG4-azide** is primarily utilized in the chemical synthesis of larger molecules, such as PROTACs, rather than directly participating in cellular signaling pathways. The resulting PROTAC, however, hijacks the cellular ubiquitin-proteasome system. The diagram below illustrates the general workflow of a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.



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